molecular formula C20H18FN3O3 B2626342 3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 835907-61-4

3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2626342
M. Wt: 367.38
InChI Key: PAWUSWCSUOTYOO-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis of Pyrimido[5,4-b]indole Derivatives

The synthesis of 5H-pyrimido[5,4-b]indole derivatives has been explored through reactions of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, and cyanamides. These reactions lead to various derivatives, including 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones and 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones, showcasing the versatility of pyrimido[5,4-b]indole scaffolds in synthesizing complex heterocyclic structures (Shestakov et al., 2009).

Molecular Structure and Antimicrobial Activities

A study on the synthesis and characterization of 3-(1-(3,4-dimethoxyphenethyl)-4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives revealed insights into their molecular structure, antimicrobial activities, and potential as non-linear optical (NLO) materials. This research highlights the compound's structural features and antimicrobial potential, demonstrating the scientific interest in exploring the applications of such heterocyclic compounds in the pharmaceutical field (Rajaraman et al., 2017).

Novel Synthesis Approaches and Pharmacological Evaluation

Derivatives based on the pyrimidoindole and thienopyrimidine ring systems have been synthesized, showcasing a variety of N-substitutions in position 3. These compounds have displayed notable analgesic and anti-inflammatory activities, with minimal acute toxicity and optimal gastric tolerance. This research underscores the pharmacological potential of pyrimido[5,4-b]indol derivatives and their relevance in developing new therapeutic agents (Santagati et al., 1995).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-8-fluoro-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3/c1-26-16-6-3-12(9-17(16)27-2)7-8-24-11-22-18-14-10-13(21)4-5-15(14)23-19(18)20(24)25/h3-6,9-11,23H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWUSWCSUOTYOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one

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